An In-Depth Technical Guide to 2-Isobutyl-1,3-thiazole-4-carboxaldehyde and its Isomeric Congeners
An In-Depth Technical Guide to 2-Isobutyl-1,3-thiazole-4-carboxaldehyde and its Isomeric Congeners
This technical guide provides a comprehensive overview of 2-isobutyl-1,3-thiazole-4-carboxaldehyde, a heterocyclic compound of interest in flavor chemistry and as a potential building block in pharmaceutical and agrochemical research. Due to the limited direct literature on this specific substitution pattern, this guide will also draw upon the well-documented chemistry and applications of its close structural isomers to provide a holistic and predictive understanding of its properties and potential.
Part 1: Nomenclature and Structural Elucidation
The precise naming of a molecule is fundamental to its scientific communication. The compound in focus, 2-isobutyl-1,3-thiazole-4-carboxaldehyde, is defined by a central 1,3-thiazole ring with two substituents.
IUPAC Name: The systematic and unambiguous name for this compound, following the rules of the International Union of Pure and Applied Chemistry (IUPAC), is 2-(2-methylpropyl)-1,3-thiazole-4-carbaldehyde . This name clarifies that a (2-methylpropyl) group is attached at the second position and a carbaldehyde group at the fourth position of the 1,3-thiazole ring.
Synonyms: In scientific literature and commercial catalogs, a variety of synonyms may be encountered. These often use common names for the substituent groups. For the target molecule, likely synonyms include:
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2-isobutylthiazole-4-carboxaldehyde
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2-isobutylthiazole-4-carbaldehyde
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4-formyl-2-isobutylthiazole
It is crucial for researchers to be aware of these different naming conventions to ensure comprehensive literature searches and accurate identification of the compound.
Table 1: Nomenclature of 2-Isobutyl-1,3-thiazole-4-carboxaldehyde and Related Isomers
| Common Name | IUPAC Name | CAS Number |
| 2-Isobutyl-1,3-thiazole-4-carboxaldehyde | 2-(2-methylpropyl)-1,3-thiazole-4-carbaldehyde | Not Available |
| 2-Isopropylthiazole-4-carbaldehyde[1] | 2-(propan-2-yl)-1,3-thiazole-4-carbaldehyde[1] | 133047-46-8[1] |
| 4-Isopropyl-1,3-thiazole-2-carbaldehyde[2] | 4-(propan-2-yl)-1,3-thiazole-2-carbaldehyde[2] | 184154-42-5[2] |
| 2-Isobutylthiazole[3] | 2-(2-methylpropyl)-1,3-thiazole[3] | 18640-74-9[3] |
Part 2: Synthesis Strategies and Mechanistic Insights
Proposed Synthetic Pathway
A logical approach would involve a variation of the Hantzsch synthesis, which classically involves the condensation of a thioamide with an α-haloketone. For the target molecule, a key intermediate would be 3-methylbutane-thioamide (isovalerothioamide).
Step-by-Step Proposed Protocol:
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Preparation of Isovalerothioamide: The synthesis would commence with the thionation of isovaleramide. This can be achieved using reagents like Lawesson's reagent or phosphorus pentasulfide (P₄S₁₀). The amide itself is readily prepared from isovaleric acid or its corresponding acyl chloride.
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Reaction with a Halogenated Aldehyde Equivalent: The isovalerothioamide would then be reacted with a suitable three-carbon α-haloaldehyde derivative that can introduce the carboxaldehyde at the 4-position. A protected form of 2-chloro-3-oxopropanal would be a suitable reaction partner.
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Cyclization and Dehydration: The reaction between the thioamide and the α-haloaldehyde equivalent would proceed via an initial nucleophilic attack of the sulfur on the electrophilic carbon bearing the halogen, followed by cyclization and dehydration to form the thiazole ring.
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Deprotection: The final step would involve the deprotection of the aldehyde group to yield the desired 2-isobutyl-1,3-thiazole-4-carboxaldehyde.
Caption: Proposed synthetic workflow for 2-isobutyl-1,3-thiazole-4-carboxaldehyde.
A related synthetic method for 2-isobutylthiazole (lacking the carboxaldehyde group) involves the condensation of 3-methyl butyraldehyde with a source of ammonia and sulfur, followed by dehydrogenation[4]. This highlights the versatility of starting materials that can be employed in thiazole synthesis.
Part 3: Physicochemical Properties and Characterization
Predicting the physicochemical properties of a novel compound is essential for its handling, formulation, and application. By analogy with its isomers and parent compounds, we can estimate the properties of 2-isobutyl-1,3-thiazole-4-carboxaldehyde.
Table 2: Computed and Observed Physicochemical Properties of Related Thiazoles
| Property | 2-Isopropylthiazole-4-carbaldehyde[1] | 4-Isopropyl-1,3-thiazole-2-carbaldehyde[2] | 2-Isobutylthiazole[3] |
| Molecular Formula | C₇H₉NOS | C₇H₉NOS | C₇H₁₁NS |
| Molecular Weight | 155.22 g/mol | 155.22 g/mol | 141.24 g/mol |
| Boiling Point | Not Available | Not Available | 180 °C |
| Density | Not Available | Not Available | 0.995 g/mL at 25 °C |
| Refractive Index | Not Available | Not Available | n20/D 1.495 |
| XLogP3 | 1.9 | 1.9 | 2.6 |
Based on this data, 2-isobutyl-1,3-thiazole-4-carboxaldehyde (C₈H₁₁NOS, MW: 169.24 g/mol ) is expected to be a liquid at room temperature with a boiling point likely exceeding 200 °C due to the increased molecular weight and polarity from the aldehyde group. Its solubility in water is expected to be low, but it should be miscible with common organic solvents.
Characterization: The definitive identification of this compound would rely on a combination of spectroscopic techniques:
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would provide the precise chemical environment of each proton and carbon atom, confirming the isobutyl and carboxaldehyde substitution pattern.
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Mass Spectrometry (MS): High-resolution mass spectrometry would confirm the elemental composition and molecular weight.
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Infrared (IR) Spectroscopy: A strong absorption band in the region of 1680-1700 cm⁻¹ would be indicative of the aldehyde carbonyl group.
Part 4: Applications and Biological Significance
Thiazole-containing compounds are of significant interest across various industries due to their diverse biological activities and organoleptic properties.
Flavor and Fragrance Industry
Many thiazole derivatives are valued for their unique sensory profiles. For instance, 2-isobutylthiazole is a key component of tomato aroma, imparting a green, vegetable-like note[3][5][6]. Other related compounds like 2-isopropyl-4-methylthiazole are described as having green, nutty, and fruity notes[7][8]. It is highly probable that 2-isobutyl-1,3-thiazole-4-carboxaldehyde would also possess a complex aroma, likely with green and savory undertones, making it a potential candidate for use as a flavoring agent in food products.
Pharmaceutical and Drug Development
The thiazole ring is a privileged scaffold in medicinal chemistry, found in numerous FDA-approved drugs[9][10]. Thiazole derivatives have demonstrated a wide range of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer effects[11][12]. The aldehyde functional group in the target molecule provides a reactive handle for further chemical modification, allowing for the synthesis of a library of derivatives for biological screening. For example, it could be a precursor for synthesizing thiazole-containing Schiff bases, hydrazones, or alcohols, which could be evaluated for therapeutic potential. Recent studies have shown that novel 1,3-thiazole analogues exhibit potent activity against breast cancer cell lines, suggesting the therapeutic promise of this class of compounds[9][10]. The development of efficient synthetic methods for various thiazole derivatives is an active area of research, particularly for their application in treating degenerative diseases[13].
Caption: Potential application areas for 2-isobutyl-1,3-thiazole-4-carboxaldehyde.
Agrochemicals
Similar to their role in pharmaceuticals, thiazole derivatives are also important in the agrochemical industry. They serve as precursors in the synthesis of pesticides and herbicides[11]. The reactivity of the aldehyde group makes 2-isobutyl-1,3-thiazole-4-carboxaldehyde a valuable starting material for creating new agrochemical candidates.
Conclusion
While 2-isobutyl-1,3-thiazole-4-carboxaldehyde is not as extensively documented as some of its isomers, a strong predictive understanding of its chemistry and potential applications can be derived from the rich literature on thiazole chemistry. Its synthesis is feasible through established methods like the Hantzsch synthesis. Its predicted properties suggest it could be a valuable addition to the palette of flavor and fragrance chemists. Furthermore, its structure, featuring the privileged thiazole scaffold and a reactive aldehyde handle, makes it a promising building block for the discovery of new bioactive compounds in the pharmaceutical and agrochemical sectors. Further research into the synthesis and characterization of this specific molecule is warranted to fully explore its potential.
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